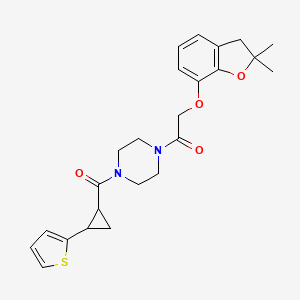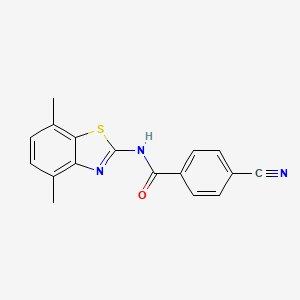![molecular formula C16H11N5O2S B2559171 3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione CAS No. 1251550-80-7](/img/structure/B2559171.png)
3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a complex organic compound that features a unique structure combining pyridine and thiazolopyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and photophysical properties.
Mechanism of Action
Target of Action
AKOS021973832, also known as F3406-9176, 3-(2-pyridyl)-6-(2-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, or 3-(pyridin-2-yl)-6-(pyridin-2-ylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, is a compound with a specific target of action. The exact primary targets of akos021973832 are currently unknown
Mode of Action
The mode of action of AKOS021973832 involves its interaction with its targets, leading to certain changes in the biological system
Biochemical Pathways
AKOS021973832 likely affects certain biochemical pathways, leading to downstream effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AKOS021973832 play a crucial role in its bioavailability . .
Result of Action
The molecular and cellular effects of AKOS021973832’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of AKOS021973832 . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with thiazolopyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome and yield of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, 3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is investigated for its potential as a therapeutic agent. Studies have shown that it may exhibit antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photonic devices. Its photophysical properties make it suitable for applications in optoelectronics and sensor technology .
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-2-yl)triimidazotriazine
- 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one
- N-(pyridin-2-yl)amides
Uniqueness
Compared to similar compounds, 3-(pyridin-2-yl)-6-[(pyridin-2-yl)methyl]-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione stands out due to its unique combination of pyridine and thiazolopyrimidine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-pyridin-2-yl-6-(pyridin-2-ylmethyl)-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-15-14-13(12(20-24-14)11-6-2-4-8-18-11)19-16(23)21(15)9-10-5-1-3-7-17-10/h1-8H,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPTUPSJJXTWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2559092.png)

![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)
![ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2559096.png)

![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559099.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2559100.png)


![N-(4-acetylphenyl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2559106.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/new.no-structure.jpg)

![N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-3-carboxamide](/img/structure/B2559110.png)
